4-(3-Carbamoyl-4-chlorophenyl)-2-hydroxybenzoic acid, 95%
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Overview
Description
4-(3-Carbamoyl-4-chlorophenyl)-2-hydroxybenzoic acid, or 4-CPCB-2HBA, is a compound of interest in the field of scientific research due to its potential applications in a variety of areas. This compound has been studied extensively and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
4-CPCB-2HBA has been studied extensively due to its potential applications in a variety of scientific research areas. This compound has been found to be a potent inhibitor of human cytochrome P450 3A4 (CYP3A4), which is an important enzyme involved in the metabolism of drugs and other compounds. 4-CPCB-2HBA has also been studied for its potential use as an anti-inflammatory agent, as well as its potential to inhibit the growth of certain types of cancer cells. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer’s disease.
Mechanism of Action
The mechanism of action of 4-CPCB-2HBA is not fully understood. However, it is believed that this compound works by inhibiting the activity of CYP3A4, which is an enzyme involved in the metabolism of drugs and other compounds. Additionally, 4-CPCB-2HBA has been found to inhibit the production of pro-inflammatory cytokines, which are molecules involved in the inflammatory response. Finally, this compound has been found to inhibit the growth of certain types of cancer cells by inducing apoptosis, or cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CPCB-2HBA have been studied extensively. This compound has been found to be a potent inhibitor of CYP3A4, which is an important enzyme involved in the metabolism of drugs and other compounds. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, which are molecules involved in the inflammatory response. Finally, this compound has been found to inhibit the growth of certain types of cancer cells by inducing apoptosis, or cell death.
Advantages and Limitations for Lab Experiments
4-CPCB-2HBA has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize and is widely available. Additionally, this compound is relatively stable and has a long shelf life. However, there are some limitations to using this compound in lab experiments. For example, this compound is not soluble in water, which can make it difficult to work with in some experiments. Additionally, this compound has some potential toxicity, which must be taken into consideration when working with it.
Future Directions
There are several future directions for 4-CPCB-2HBA. One potential avenue of research is to further explore its potential use as an anti-inflammatory agent. Additionally, further research could be done to explore the potential of this compound to inhibit the growth of certain types of cancer cells. Finally, further research could be done to explore the potential of this compound to be used in the treatment of Alzheimer’s disease.
Synthesis Methods
4-CPCB-2HBA is synthesized using a two-step process. The first step involves the reaction of 4-chlorobenzaldehyde and 3-carbamoyl-4-chlorophenol in the presence of an acid catalyst, such as sulfuric acid. This reaction produces 4-(3-carbamoyl-4-chlorophenyl)-2-hydroxybenzaldehyde. The second step involves the reaction of 4-(3-carbamoyl-4-chlorophenyl)-2-hydroxybenzaldehyde with sodium hydroxide to produce 4-(3-carbamoyl-4-chlorophenyl)-2-hydroxybenzoic acid.
properties
IUPAC Name |
4-(3-carbamoyl-4-chlorophenyl)-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c15-11-4-2-7(5-10(11)13(16)18)8-1-3-9(14(19)20)12(17)6-8/h1-6,17H,(H2,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUDBJKMTHGORW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)N)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691584 |
Source
|
Record name | 3'-Carbamoyl-4'-chloro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10691584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carbamoyl-4-chlorophenyl)-2-hydroxybenzoic acid | |
CAS RN |
1261934-18-2 |
Source
|
Record name | 3'-Carbamoyl-4'-chloro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10691584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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